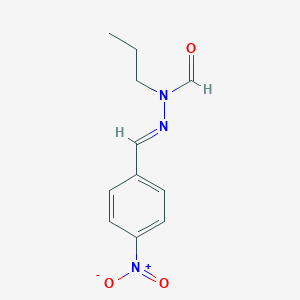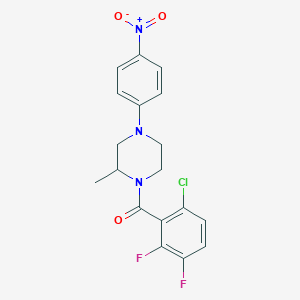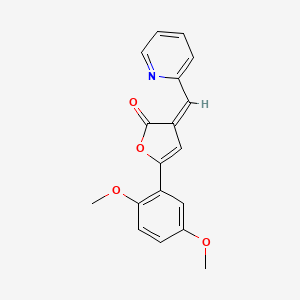
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol
Descripción general
Descripción
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, also known as MTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTCP is a beta-adrenergic receptor antagonist that has been shown to have promising effects in the treatment of various diseases.
Mecanismo De Acción
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means it blocks the activity of beta-adrenergic receptors. These receptors are responsible for the regulation of various physiological processes, including heart rate, blood pressure, and metabolism. By blocking these receptors, 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol reduces the activity of the sympathetic nervous system, which results in a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been shown to have various biochemical and physiological effects. It has been shown to reduce heart rate and blood pressure, which makes it a promising candidate for the treatment of hypertension and heart failure. 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has also been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, which means that there is a significant amount of data available on its properties and effects. However, 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol also has some limitations for lab experiments. It is not very soluble in water, which can make it challenging to work with in aqueous solutions. Additionally, 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol. One potential direction is the investigation of its effects in vivo. This could involve the use of animal models to study the effects of 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol on various physiological processes. Another future direction is the development of new synthesis methods for 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol that could improve its solubility and make it easier to work with in aqueous solutions. Finally, the potential therapeutic applications of 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in cancer therapy should be further investigated to determine its efficacy and safety in treating various types of cancer.
Aplicaciones Científicas De Investigación
1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects in the treatment of various diseases, including hypertension, heart failure, and arrhythmias. 1-(4-morpholinyl)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is also being investigated for its potential use in cancer therapy due to its ability to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1,3,5,7,15,22H,2,4,6,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJMXDASXZVLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CC(CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({3-[(4-methoxyphenyl)amino]-2-butenoyl}oxy)benzamide](/img/structure/B3878706.png)
![ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878708.png)


![7-bromo-2-{[5-(2,5-dimethyl-3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3878741.png)
![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]amino}ethyl acetate](/img/structure/B3878747.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878752.png)
![3-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3878757.png)

![ethyl 5-(4-chlorophenyl)-7-methyl-2-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878778.png)
![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878781.png)

![2-(1H-benzimidazol-2-yl)-3-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B3878815.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878820.png)